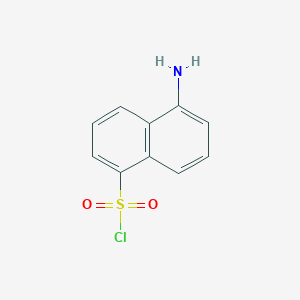

5-aminonaphthalene-1-sulfonyl Chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-aminonaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBHMACNYOOUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Aminonaphthalene-1-sulfonyl Chloride

Abstract

5-Aminonaphthalene-1-sulfonyl chloride is a pivotal bifunctional molecule that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a reactive sulfonyl chloride moiety and a nucleophilic amino group on a naphthalene scaffold, makes it a precursor to a wide array of specialized chemical entities. This guide provides a comprehensive overview of its synthesis, detailed characterization methodologies, and critical safety protocols. By elucidating the causality behind the experimental choices and grounding the protocols in established chemical principles, this document aims to equip researchers with the practical and theoretical knowledge required to effectively utilize this compound in their work, particularly in the development of novel fluorescent probes and sulfonamide-based therapeutic agents.[1]

Introduction and Strategic Importance

While less ubiquitous than its N,N-dimethylated analog, Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), this compound offers unique synthetic possibilities.[2][3][4] The presence of a primary amino group provides a versatile handle for further functionalization, allowing for the construction of more complex molecular architectures.

The strategic importance of this compound is rooted in two key areas:

-

Precursor to Custom Fluorescent Probes: The naphthalene core is inherently fluorescent. The sulfonyl chloride group readily reacts with primary and secondary amines, such as those on amino acids or proteins, to form stable, fluorescent sulfonamides.[4] The free amino group can be independently modified to tune the probe's solubility, specificity, or spectral properties, making it a powerful platform for creating bespoke analytical reagents.[1]

-

Building Block in Medicinal Chemistry: The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs targeting a wide range of diseases.[5] this compound provides a rigid, aromatic core for the synthesis of novel sulfonamide drug candidates, enabling exploration of new chemical space.[5]

This guide will now proceed to detail the synthetic pathway to this compound, followed by a rigorous discussion of its analytical characterization.

Synthesis of this compound

The most direct and common route to synthesizing aryl sulfonyl chlorides is through the chlorination of the corresponding sulfonic acid. The overall transformation involves the conversion of a sulfonic acid group (-SO₃H) into a sulfonyl chloride group (-SO₂Cl) using a suitable chlorinating agent.

Reaction Principle and Mechanism

The synthesis commences with 5-amino-1-naphthalenesulfonic acid. The conversion to the sulfonyl chloride is typically achieved using thionyl chloride (SOCl₂) or a similar reagent like phosphorus pentachloride (PCl₅), often in an inert solvent.[6]

The mechanism involves the initial protonation of the sulfonic acid by the chlorinating agent, followed by nucleophilic attack of the chloride ion to displace the hydroxyl group, ultimately forming the sulfonyl chloride and byproducts like sulfur dioxide (SO₂) and hydrochloric acid (HCl) when using thionyl chloride. The use of a catalyst like N,N-dimethylformamide (DMF) can facilitate this reaction, similar to its role in converting carboxylic acids to acyl chlorides.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-amino-1-naphthalenesulfonic acid (1.0 eq) in an inert solvent such as toluene or 1,2-dichloroethane. Ensure the setup is under a nitrogen atmosphere and in a well-ventilated fume hood.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~2-3 eq) to the suspension at room temperature. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring to quench the excess thionyl chloride.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x volumes).

-

Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid) and then with a saturated sodium chloride solution (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product.

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Characterization Logic Diagram

Caption: Logic flow for the structural confirmation of the target compound.

Spectroscopic Data Summary

The following table summarizes the expected data from key analytical techniques.

| Technique | Parameter | Expected Observation | Rationale / Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.0-8.5 ppm (m, 6H)~4.0-5.0 ppm (br s, 2H) | Aromatic protons on the naphthalene ring.Protons of the primary amine (-NH₂). |

| ¹³C NMR | Chemical Shift (δ) | ~110-150 ppm | Multiple signals corresponding to the 10 carbons of the naphthalene ring. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3300-3500 cm⁻¹1370-1410 cm⁻¹ (strong)1165-1205 cm⁻¹ (strong)~1600 cm⁻¹ | N-H stretching of the amine.Asymmetric S=O stretching of the sulfonyl chloride.[7]Symmetric S=O stretching of the sulfonyl chloride.[7]C=C aromatic ring stretching. |

| Mass Spectrometry | m/z | [M]⁺ at 241.0[M+2]⁺ at 243.0 | Molecular ion peak for C₁₀H₈³⁵ClNO₂S.[8]Isotopic peak due to the ³⁷Cl isotope (~32% abundance). |

Note: Exact NMR chemical shifts are solvent-dependent. The amine protons may be broad and their chemical shift can vary significantly.

Safety, Handling, and Storage

Working with sulfonyl chlorides requires strict adherence to safety protocols due to their reactivity and corrosive nature.[9][10]

Hazard Analysis

-

Corrosive: Causes severe skin burns and eye damage.[11]

-

Water Reactive: Reacts with moisture, water, and protic solvents to release corrosive hydrochloric acid (HCl) gas and the corresponding sulfonic acid.[9]

-

Inhalation Hazard: Inhalation of dust or fumes can cause severe irritation to the respiratory tract.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[10][12]

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or HCl vapors.[9][10]

-

Inert Conditions: Handle the solid compound under an inert atmosphere (e.g., nitrogen or argon) where possible to minimize hydrolysis from ambient moisture.

-

Spill Management: In case of a spill, do not use water. Neutralize with a dry agent like sodium bicarbonate or sand. Evacuate the area and wear appropriate respiratory protection during cleanup.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][11]

-

Inhalation: Move the victim to fresh air. Seek immediate medical attention.[9]

-

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. The storage area should be a designated corrosives cabinet, away from incompatible materials such as water, bases, alcohols, and strong oxidizing agents.[11][12]

References

-

Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC - NIH. (2020-05-18). Available at: [Link]

-

Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. Available at: [Link]

-

SULPHURYL CHLORIDE - SD Fine-Chem. Available at: [Link]

- CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe - Google Patents.

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI. (2025-01-08). Available at: [Link]

-

Dansyl chloride – Knowledge and References - Taylor & Francis. Available at: [Link]

-

BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (2008-07-30). Available at: [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe - Google Patents [patents.google.com]

- 7. acdlabs.com [acdlabs.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. nj.gov [nj.gov]

A-Comprehensive-Guide-to-the-Spectroscopic-Properties-of-Dansyl-Chloride-and-Related-Derivatives

Introduction: The Enduring Utility of Dansyl Probes

In the landscape of molecular probes, few compounds have demonstrated the versatility and enduring relevance of 5-(dimethylamino)naphthalene-1-sulfonyl chloride, universally known as Dansyl chloride (DNS-Cl), and its derivatives.[1] These reagents are foundational tools in biochemistry, drug development, and analytical chemistry, primarily because of their ability to form stable, highly fluorescent adducts with primary and secondary amines, such as those found in amino acids, peptides, and proteins.[2][3]

This guide offers an in-depth exploration of the spectroscopic properties that make the dansyl group an invaluable reporter of molecular environments. We will delve into the photophysical principles governing its fluorescence, provide field-proven protocols for its use and characterization, and discuss how to interpret the rich data these probes provide. This document is intended for researchers and scientists who seek not only to use these tools but to understand the causality behind their powerful spectroscopic responses.

Chapter 1: Foundational Photophysical Principles

The utility of dansyl derivatives is rooted in their unique molecular structure: a naphthalene ring system functionalized with a dimethylamino group (an electron donor) and a sulfonyl chloride group (an electron acceptor). This arrangement gives rise to a phenomenon known as Intramolecular Charge Transfer (ICT).

Upon excitation with UV light, an electron is promoted to a higher energy orbital, creating an excited state that is significantly more polar than the ground state.[4] This ICT state is the key to the dansyl group's profound environmental sensitivity. The energy, and therefore the emission wavelength, of this excited state can be modulated by the polarity of its immediate surroundings.[5]

Key Spectroscopic Parameters:

-

UV-Vis Absorption: Dansyl derivatives typically exhibit broad absorption peaks in the UV region, generally between 310 nm and 350 nm.[1] This allows for excitation with common laboratory light sources.

-

Fluorescence Emission: The emission of dansyl adducts is characterized by a large Stokes shift (the separation between the absorption and emission maxima), which is highly advantageous as it minimizes self-absorption and simplifies detection.[6] The emission maximum is acutely sensitive to the polarity of the local environment.[5]

-

Quantum Yield (ΦF): This value represents the efficiency of the fluorescence process. The quantum yield of dansyl amides is not fixed; it is highly dependent on the solvent, increasing significantly in non-polar environments.[6]

-

Fluorescence Lifetime (τ): The lifetime, typically in the range of 10-20 nanoseconds for protein conjugates, is the average time the molecule spends in the excited state.[6] This parameter can also be influenced by the local environment and the presence of quenchers.

Chapter 2: Spectroscopic Characterization in Practice

The most powerful feature of dansyl probes is their solvatochromism—the change in their absorption or emission spectra in response to the polarity of the solvent.[5]

The Influence of Solvent Polarity

In a non-polar (hydrophobic) environment, the ICT excited state is not stabilized, resulting in a higher energy gap for fluorescence emission. This leads to a blue-shifted (shorter wavelength) emission and a higher fluorescence quantum yield. Conversely, in a polar (hydrophilic) solvent, dipole-dipole interactions and hydrogen bonding stabilize the highly polar excited state.[7] This lowers its energy, resulting in a red-shifted (longer wavelength) emission and often a lower quantum yield.[7]

This property is invaluable for probing hydrophobic binding sites in proteins or membranes.[6] A blue shift in the emission spectrum of a dansylated ligand upon binding to a protein is a strong indicator that the binding site is shielded from the aqueous solvent.

Table 1: Representative Spectroscopic Data of Dansyl Derivatives in Various Solvents

| Derivative/Solvent | Excitation Max (λex) | Emission Max (λem) | Notes |

| Dansyl Chloride (in Acetone) | ~340 nm[8] | ~535 nm[8] | Representative values for the reactive probe. |

| Dansyl Chloride (in DMF) | ~333 nm[6] | ~515 nm[6] | Shows the shift in a more polar aprotic solvent. |

| Dansylated Amino Acid (Aqueous) | ~330 nm[9] | ~510 nm[9] | In a polar, protic environment, emission is at longer wavelengths. |

| Dansylated Amino Acid (Non-polar) | ~340 nm[10] | ~530-535 nm[10] | A noticeable blue-shift is expected in a non-polar environment. |

Experimental Protocol: Characterizing Solvent Effects

This protocol provides a robust method for observing the solvatochromic properties of a dansyl derivative.

Causality: The choice of solvents with widely differing polarities (e.g., dioxane vs. water) is critical to establish the dynamic range of the probe's spectral shift. Acetonitrile is often used for stock solutions due to its good solvating power and intermediate polarity.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of the dansyl derivative (e.g., dansylglycine) in acetonitrile. Note: Never use dimethyl sulfoxide (DMSO) for preparing solutions of Dansyl chloride itself, as the reagent is unstable in this solvent.[6][11]

-

Solvent Preparation: Prepare a series of 1 mL solvent samples in quartz cuvettes. Recommended solvents include: water, ethanol, acetonitrile, and dioxane.

-

Sample Preparation: Add 1 µL of the stock solution to each cuvette and mix thoroughly to achieve a final concentration of 1 µM.

-

UV-Vis Measurement: Record the absorbance spectrum for each sample from 250 nm to 450 nm to determine the absorption maximum (λmax).

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined λmax (typically around 330-340 nm).

-

Record the emission spectrum from 400 nm to 650 nm.

-

Record the peak emission wavelength (λem) for each solvent.

-

-

Data Analysis: Plot the emission maximum (λem) as a function of the solvent polarity parameter (e.g., the dielectric constant). This will visually demonstrate the solvatochromic shift.

Chapter 3: Derivatization Chemistry and Applications

Dansyl chloride's primary utility comes from its reactivity. The sulfonyl chloride moiety is electrophilic and readily reacts with nucleophilic primary and secondary amines to form highly stable sulfonamide bonds.[1][12]

The Derivatization Reaction

The reaction must be carried out under alkaline conditions (typically pH 9.5-10) to ensure that the target amino group is deprotonated and thus sufficiently nucleophilic.[13][14] This reaction is a cornerstone of N-terminal amino acid sequencing and general protein labeling.[15]

Caption: General workflow for the derivatization and analysis of amine-containing analytes using Dansyl chloride.

Experimental Protocol: Protein Labeling

This protocol outlines a general procedure for labeling a protein with Dansyl chloride.

Causality: A significant molar excess of Dansyl chloride is used to drive the reaction to completion.[13] The reaction is performed at an elevated temperature to increase the reaction rate, though care must be taken not to denature the protein if its structure is to be preserved. Acetonitrile is the solvent of choice for the Dansyl chloride stock because it is miscible with the aqueous buffer and does not react with the probe.[13]

Methodology:

-

Protein Solution: Dissolve the protein of interest in a suitable non-amine buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.5).[16]

-

Dansyl Chloride Solution: Prepare a fresh solution of Dansyl chloride (e.g., 50 mM) in acetonitrile.[16]

-

Reaction: Add the Dansyl chloride solution to the protein solution while vortexing. A common starting point is a >100-fold molar excess of the reagent to the protein.[13]

-

Incubation: Incubate the mixture. Conditions vary, but a typical starting point is 45-60 minutes at elevated temperatures (e.g., 37-75°C) or for longer periods at room temperature in the dark.[13][16]

-

Purification: Remove the unreacted Dansyl chloride and the hydrolysis byproduct (dansyl sulfonic acid). This is crucial and is typically achieved by size-exclusion chromatography or centrifugal filtration with an appropriate molecular weight cutoff.[13]

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (at ~330 nm) and using their respective extinction coefficients.

Chapter 4: Advanced Concepts and Considerations

Fluorescence Quenching

The fluorescence of dansyl derivatives can be quenched (decreased) by various mechanisms. One important mechanism is Photoinduced Electron Transfer (PET).[17] In PET, an electron in the excited state of the fluorophore is transferred to a nearby quenching molecule, causing the fluorophore to return to the ground state without emitting a photon. This principle is exploited in the design of "pro-fluorescent" probes that are non-fluorescent until a specific reaction or binding event removes the quenching moiety.[17] The fluorescence of dansyl derivatives can also be quenched by proximity to certain metal ions like Cu2+, Pb2+, and Hg2+.[18]

Hydrolysis: The Competing Reaction

A critical factor to manage during labeling is the hydrolysis of Dansyl chloride in the aqueous buffer.[19] Dansyl chloride reacts with water to form dansyl sulfonic acid, which is also fluorescent but is unreactive towards amines.[19] The rate of hydrolysis increases with pH.[19] Therefore, the labeling protocol must be optimized to favor the reaction with the amine over hydrolysis. This involves using a sufficiently high concentration of the target analyte and managing reaction times effectively.

Caption: Competing reaction pathways for Dansyl chloride in an aqueous amine-containing solution.

Conclusion

The derivatives of 5-aminonaphthalene-1-sulfonyl chloride, exemplified by Dansyl chloride, remain indispensable tools for the modern scientist. Their rich photophysical behavior, particularly their environmental sensitivity, provides a powerful lens through which to study molecular interactions, protein structure, and analyte concentrations. By understanding the fundamental principles of their spectroscopy and the causality behind the experimental protocols, researchers can fully exploit the capabilities of these remarkable fluorescent probes to advance discovery in drug development and life sciences.

References

-

Chang, H. (2010). Dansyl Chloride (DNS-Cl) Standard Operating Procedures. UCLA-DOE Institute. [Link]

-

Coger SAS. Dansyl chloride. [Link]

-

Boutagy, J., et al. (2007). Convergent preparation and photophysical characterization of dimaleimide dansyl fluorogens: elucidation of the maleimide fluorescence quenching mechanism. PubMed. [Link]

-

Various Authors. Collection of articles on fluorescence of dansyl amino acids. Semantic Scholar. [Link]

-

Sprenger, A., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]

-

Al-Majed, A. A., et al. Mechanism of reaction of dansyl chloride with carboxylic acid functional group. [Link]

-

Ionescu, M. A., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. National Institutes of Health (NIH). [Link]

-

Hanson, G. T., et al. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. National Institutes of Health (NIH). [Link]

-

Ates, B., et al. (2010). Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions. ResearchGate. [Link]

-

Wikipedia. Dansyl chloride. [Link]

-

ResearchGate. Molecular structure of dansyl fluorophore. [Link]

-

Reid, M. S., et al. Targeted quantification of amino acids by dansylation. National Institutes of Health (NIH). [Link]

-

Walash, M. I., et al. Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride: application to content uniformity testing. National Institutes of Health (NIH). [Link]

-

Coger. Dansyl chloride. [Link]

-

Walker, J. M. (1997). The Dansyl Method for Identifying N-Terminal Amino Acids. Springer Nature Experiments. [Link]

-

Chegg.com. (2018). Solved: 93.3 Dansyl chloride, which absorbs maximally at.... [Link]

-

Takeuchi, T. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]

-

Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]

Sources

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dansyl chloride [cogershop.com]

- 7. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Solved 93.3 Dansyl chloride, which absorbs maximally at | Chegg.com [chegg.com]

- 10. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dansyl chloride [cogershop.com]

- 12. researchgate.net [researchgate.net]

- 13. doe-mbi.ucla.edu [doe-mbi.ucla.edu]

- 14. researchgate.net [researchgate.net]

- 15. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 16. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Convergent preparation and photophysical characterization of dimaleimide dansyl fluorogens: elucidation of the maleimide fluorescence quenching mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Fluorescence Quenching Mechanisms of 5-Aminonaphthalene-1-sulfonyl Chloride Adducts

Abstract

5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride (DNSC), is a cornerstone reagent for fluorescent labeling of primary and secondary amines, amino acids, and proteins.[1] The resulting dansyl sulfonamide adducts exhibit strong fluorescence that is exquisitely sensitive to the local environment, making them powerful probes for investigating protein structure, folding, and dynamics.[1] Understanding the mechanisms that modulate this fluorescence—specifically, the processes of fluorescence quenching—is critical for the accurate interpretation of experimental data and the rational design of novel biosensors. This guide provides an in-depth exploration of the primary fluorescence quenching mechanisms affecting dansyl adducts, including dynamic (collisional) quenching, static quenching, Förster Resonance Energy Transfer (FRET), and Photoinduced Electron Transfer (PET). We will dissect the theoretical underpinnings of each mechanism, present methodologies for their experimental validation, and discuss their practical implications for researchers in biochemistry, molecular biology, and drug development.

Introduction: The Dansyl Fluorophore

Dansyl chloride reacts with nucleophilic groups, primarily amines, to form stable sulfonamide bonds.[1][2] The dansyl fluorophore itself is characterized by a naphthalene core functionalized with a dimethylamino group, which acts as an electron donor, and a sulfonyl group, which is an electron acceptor. This architecture gives rise to an intramolecular charge transfer (ICT) character upon excitation.[3] The fluorescence emission of dansyl adducts is highly sensitive to solvent polarity; in non-polar environments, they typically exhibit high fluorescence quantum yields and blue-shifted emission, whereas polar, protic environments lead to lower quantum yields and significant red-shifting of the emission maximum.[4] This solvatochromism is a key feature, but it is the susceptibility to various quenching phenomena that provides a deeper layer of analytical utility.

Fundamentals of Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a given substance.[5] These processes compete with the radiative decay (fluorescence) of the excited state, providing non-radiative pathways for the fluorophore to return to its ground state.[6] Quenching can be broadly categorized into two main types: dynamic and static.[7][8]

-

Dynamic (Collisional) Quenching: Occurs when the excited fluorophore collides with another molecule in solution (the quencher), which facilitates non-radiative decay.[6][7] This process affects the excited state and thus reduces the fluorescence lifetime.[9][10]

-

Static Quenching: Arises from the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[6][7] Since the complex is non-emissive, the fluorescence intensity decreases, but the lifetime of the uncomplexed, fluorescent molecules remains unchanged.[9][10]

Distinguishing between these mechanisms is paramount, as they provide different information about molecular interactions.[7]

Core Quenching Mechanisms of Dansyl Adducts

Dynamic and Static Quenching: The Stern-Volmer Relationship

The foundational tool for analyzing quenching data is the Stern-Volmer equation.[11][12] It describes the relationship between fluorescence intensity and quencher concentration:

F₀ / F = 1 + Kₛᵥ[Q]

Where:

-

F₀ is the fluorescence intensity in the absence of the quencher.

-

F is the fluorescence intensity in the presence of the quencher at concentration [Q].

-

Kₛᵥ is the Stern-Volmer quenching constant.

For dynamic quenching, the equation can also be expressed in terms of fluorescence lifetimes (τ):

τ₀ / τ = 1 + kₑτ₀[Q]

Where:

-

τ₀ is the lifetime in the absence of the quencher.

-

τ is the lifetime in the presence of the quencher.

-

kₑ is the bimolecular quenching rate constant.

A linear plot of F₀/F versus [Q] is indicative of a single quenching mechanism, which could be either purely dynamic or purely static.[13] To distinguish between them, time-resolved fluorescence measurements are essential.[6][9]

| Parameter | Dynamic Quenching | Static Quenching | Rationale |

| Fluorescence Lifetime | Decreases | Unchanged | Dynamic quenching provides an additional pathway for the excited state to decay, shortening its lifetime. In static quenching, only free fluorophores fluoresce, and their lifetime is unaffected.[9][10] |

| Effect of Temperature | Quenching increases | Quenching decreases | Higher temperatures increase diffusion rates, leading to more frequent collisions (dynamic quenching). Conversely, higher temperatures can decrease the stability of the ground-state complex (static quenching).[6][14] |

| Absorption Spectrum | Unchanged | May change | Formation of a ground-state complex can alter the absorption spectrum of the fluorophore. |

Table 1. Key differentiators between dynamic and static quenching mechanisms.

Nitroaromatic compounds, for instance, have been shown to statically quench the fluorescence of dansyl-based sensors, likely through an electron transfer mechanism within a ground-state complex.[15]

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer mechanism between two chromophores, a "donor" and an "acceptor".[16] An excited donor fluorophore can transfer its energy to a nearby acceptor molecule through long-range dipole-dipole interactions.[16][17] This process is highly dependent on the distance between the donor and acceptor, typically occurring over 1-10 nm.[18][19]

The efficiency of FRET (E) is described by the equation: E = 1 / (1 + (r⁶ / R₀⁶))

Where:

-

r is the distance between the donor and acceptor.

-

R₀ (the Förster distance) is the distance at which FRET efficiency is 50%.

For FRET to occur, several conditions must be met:

-

The donor and acceptor must be in close proximity.[18]

-

The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.[18]

-

The transition dipoles of the donor and acceptor must be favorably oriented.

In the context of dansyl adducts, the dansyl group can act as an excellent FRET donor. For example, it can transfer energy to an acceptor like a hemicyanine fluorophore or even the amino acid tryptophan.[1][17] This "spectroscopic ruler" is widely used to study protein conformational changes, ligand binding, and other dynamic biological processes.[18][20] FRET results in quenching of the donor's (dansyl) fluorescence and a decrease in its fluorescence lifetime.[20]

Photoinduced Electron Transfer (PET)

PET is a powerful quenching mechanism that can occur when a fluorophore is in close proximity to an electron-donating or electron-accepting moiety.[21] The process involves the transfer of an electron between the fluorophore and the quencher in the excited state, leading to the formation of a radical ion pair and subsequent non-radiative decay back to the ground state.[22]

PET-based quenching is particularly relevant for dansyl adducts in biosensing. For example, a system can be designed where the dansyl fluorophore is linked to an electron-rich group (like an amine). In the "off" state, PET from the amine to the excited dansyl group quenches fluorescence. Upon binding of a target analyte, a conformational change can increase the distance between the dansyl and the amine, inhibiting PET and turning fluorescence "on".[22] The amino acids tryptophan and the nucleobase guanine are known to quench fluorescence via PET upon contact.[21] This mechanism can manifest as either dynamic or static quenching, depending on whether the interaction occurs after excitation or within a pre-formed ground-state complex.[21]

Experimental Protocols for Elucidating Quenching Mechanisms

Workflow for Differentiating Quenching Mechanisms

A systematic approach combining steady-state and time-resolved fluorescence spectroscopy is required to unambiguously identify the operative quenching mechanism(s).

Protocol 1: Steady-State Analysis (Stern-Volmer Plot)

Objective: To determine the Stern-Volmer constant (Kₛᵥ) from the decrease in fluorescence intensity as a function of quencher concentration.[9][23]

Materials:

-

Solution of dansyl-adduct at a known concentration.

-

High-concentration stock solution of the quencher.

-

Appropriate buffer or solvent.

-

Spectrofluorometer and quartz cuvettes.

Procedure:

-

Prepare a series of samples with a fixed concentration of the dansyl-adduct and varying concentrations of the quencher. Include a blank sample with no quencher.

-

Set the excitation wavelength to the absorbance maximum of the dansyl-adduct and record the emission spectrum for each sample.

-

Determine the fluorescence intensity (F) at the emission maximum for each sample. The intensity of the blank is F₀.

-

Plot F₀/F versus the quencher concentration [Q].

-

Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant, Kₛᵥ.

Protocol 2: Time-Resolved Fluorescence Analysis

Objective: To measure the fluorescence lifetime of the dansyl-adduct in the presence of varying quencher concentrations to distinguish between static and dynamic quenching.[9][24]

Materials:

-

Time-Correlated Single Photon Counting (TCSPC) or phase-modulation fluorometer.[24]

-

Samples prepared as in Protocol 1.

Procedure:

-

Measure the fluorescence decay of the dansyl-adduct sample without quencher to determine the unquenched lifetime (τ₀).

-

Measure the fluorescence decay for each sample containing the quencher to determine the quenched lifetime (τ).

-

Plot τ₀/τ versus the quencher concentration [Q].

-

Analyze the plot:

-

If the plot is linear with a positive slope, dynamic quenching is occurring.

-

If the plot is a horizontal line at τ₀/τ = 1, the mechanism is purely static.[9]

-

Protocol 3: Relative Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of fluorescence. This is useful for characterizing the baseline properties of a dansyl adduct before quenching studies.

Methodology: The comparative method, using a standard with a known quantum yield (Φ_std), is most common.[25][26][27]

Equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η²_sample / η²_std)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient from a plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

Procedure:

-

Prepare a series of dilute solutions of both the dansyl-adduct (sample) and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with absorbances between 0.01 and 0.1.[25]

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, keeping the excitation wavelength and instrument settings identical.

-

Integrate the area under the emission curve for each measurement.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate the slope (gradient) of each line.

-

Use the equation above to calculate the quantum yield of the dansyl-adduct.

Conclusion

The fluorescence of 5-aminonaphthalene-1-sulfonyl chloride adducts is a highly versatile tool, made more powerful by a thorough understanding of its quenching mechanisms. Dynamic quenching, static quenching, FRET, and PET each provide a unique lens through which to view molecular interactions. By employing a systematic combination of steady-state and time-resolved fluorescence spectroscopy, researchers can move beyond simple intensity measurements to elucidate detailed information about binding constants, intermolecular distances, and dynamic processes. This guide provides the foundational knowledge and practical protocols necessary for drug development professionals and scientists to confidently harness the full analytical power of dansyl-based fluorescence quenching assays.

References

-

ResearchGate. (2023-10-24). Why is important difference between dynamic and static quenching?[Link]

-

Grokipedia. Stern–Volmer relationship. [Link]

-

Rose-Hulman Institute of Technology. Dynamic Quenching. [Link]

-

Fiveable. Fluorescence quenching mechanisms | Photochemistry Class Notes. [Link]

-

PubMed Central (PMC). Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. [Link]

-

Wikipedia. Stern–Volmer relationship. [Link]

-

Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

-

OPUS. (2020-08-26). Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]

-

Edinburgh Instruments. (2024). Fluorescence Quenching & the Stern-Volmer Plot. [Link]

-

Virtual Labs. Determination of Fluorescence Quantum Yield of a Fluorophore. [Link]

-

University of California, Irvine Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

PubMed Central (PMC). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]

-

PhysicsOpenLab. (2022-09-28). Fluorescence quenching and Stern-Volmer equation. [Link]

-

PubMed Central (PMC). (2020-10-27). Time-Resolved Spectroscopy of Fluorescence Quenching in Optical Fibre-Based pH Sensors. [Link]

-

University of Wisconsin-Madison. (2017-03-29). Time Resolved Fluorescence Spectroscopy. [Link]

-

University of Basel. Fluorescence Quenching. [Link]

-

PubMed Central (PMC). Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions. [Link]

-

Semantic Scholar. Fluorescence of dansyl amino acids in organic solvents and protein solutions. [Link]

-

ResearchGate. (2020-10-16). (PDF) Time-Resolved Spectroscopy of Fluorescence Quenching in Optical Fibre-Based pH Sensors. [Link]

-

Wikipedia. Förster resonance energy transfer. [Link]

-

MDPI. Time-Resolved Photoluminescence Spectroscopy and Imaging: New Approaches to the Analysis of Cultural Heritage and Its Degradation. [Link]

-

PubMed. (2016-11-15). labeled dansyl compounds as fluorescent and PET probes for imaging apoptosis. [Link]

-

ResearchGate. Absorption and fluorescence emission spectra for dansyl dye 1 in ethanol. [Link]

-

IOPscience. (2006-11-17). Dansyl-based fluorescent film sensor for nitroaromatics in aqueous solution. [Link]

-

ResearchGate. Mechanism of reaction of dansyl chloride with carboxylic acid functional group. [Link]

-

Wikipedia. Dansyl chloride. [Link]

-

Teledyne Vision Solutions. Förster Resonance Energy Transfer (FRET). [Link]

-

MDPI. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. [Link]

-

PubMed Central (PMC). Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells. [Link]

-

MDPI. (2022-01-08). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]

-

Royal Society of Chemistry. (2023-02-22). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. [Link]

-

PubMed. Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules. [Link]

-

YouTube. (2022-01-22). Fluorescence (Forster) Resonance Energy Transfer | Application of FRET. [Link]

Sources

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. researchgate.net [researchgate.net]

- 8. What are the differences between static quenching and dynamic quenching? | AAT Bioquest [aatbio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fiveable.me [fiveable.me]

- 11. grokipedia.com [grokipedia.com]

- 12. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]

- 13. edinst.com [edinst.com]

- 14. physicsopenlab.org [physicsopenlab.org]

- 15. lib.ysu.am [lib.ysu.am]

- 16. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 17. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. teledynevisionsolutions.com [teledynevisionsolutions.com]

- 19. youtube.com [youtube.com]

- 20. Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 23. chem.uzh.ch [chem.uzh.ch]

- 24. Time-Resolved Spectroscopy of Fluorescence Quenching in Optical Fibre-Based pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

- 26. Making sure you're not a bot! [opus4.kobv.de]

- 27. chem.uci.edu [chem.uci.edu]

An In-Depth Technical Guide to the Reaction Kinetics of 5-Aminonaphthalene-1-sulfonyl Chloride with Primary Amines

Introduction: The Enduring Utility of Dansyl Chloride in Amine Quantification and Characterization

5-Aminonaphthalene-1-sulfonyl chloride, widely known as Dansyl Chloride (Dansyl-Cl), is a cornerstone reagent in the analytical and bioanalytical sciences. Its reaction with primary and secondary amines yields intensely fluorescent sulfonamide adducts, a property that has been extensively leveraged for the sensitive quantification of amino acids, peptides, proteins, and various amine-containing pharmaceuticals.[1][2] Understanding the kinetics of this reaction is paramount for researchers, scientists, and drug development professionals to design robust analytical methods, optimize reaction conditions, and interpret data with high fidelity. This guide provides a comprehensive exploration of the reaction kinetics of Dansyl-Cl with primary amines, delving into the mechanistic underpinnings, factors influencing reaction rates, and practical methodologies for kinetic analysis.

The Reaction Mechanism: A Nucleophilic Attack on an Electrophilic Sulfur Center

The reaction between Dansyl-Cl and a primary amine is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur. The sulfonyl group of Dansyl-Cl is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile.

The reaction proceeds via a concerted or stepwise mechanism, likely involving a trigonal bipyramidal transition state.[3] In this transition state, the nitrogen atom of the amine is forming a new bond with the sulfur atom, while the sulfur-chlorine bond is breaking. The reaction is typically conducted in an alkaline medium, which serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[2][4]

Caption: Reaction mechanism of Dansyl-Cl with a primary amine.

Key Factors Influencing Reaction Kinetics

The rate of the dansylation reaction is critically dependent on several experimental parameters. A thorough understanding of these factors is essential for achieving reproducible and accurate results.

pH: The Double-Edged Sword

The pH of the reaction medium is arguably the most critical factor influencing the kinetics of the dansylation reaction. An alkaline environment (typically pH 9.5-10) is necessary to ensure that a significant fraction of the primary amine is in its unprotonated, nucleophilic form.[5] However, at high pH, a competing hydrolysis reaction of Dansyl-Cl to the non-reactive dansyl sulfonic acid becomes significant.[5] This hydrolysis consumes the reagent and can interfere with the analysis. Therefore, a careful optimization of pH is required to maximize the rate of aminolysis while minimizing hydrolysis.

The rate of Dansyl-Cl hydrolysis increases with pH.[5] This necessitates a self-validating system where the reaction time is optimized to ensure complete derivatization before significant hydrolysis occurs.

Caption: The influence of pH on the dansylation reaction.

Structure of the Primary Amine: Steric and Electronic Effects

The structure of the primary amine significantly impacts the reaction rate. This can be understood in terms of both electronic and steric effects.

-

Electronic Effects: Aromatic amines, such as aniline, generally react faster with Dansyl-Cl than aliphatic amines.[4] The delocalization of the lone pair of electrons on the nitrogen into the aromatic ring in aniline might seem to decrease its nucleophilicity. However, the reaction's transition state stabilization and the specific reaction conditions can lead to this observed trend.

-

Steric Hindrance: Primary amines with bulky substituents near the amino group will react more slowly due to steric hindrance, which impedes the approach of the nucleophile to the electrophilic sulfur atom.

A general second-order rate constant for the reaction of Dansyl-Cl with primary amines has been reported to be approximately 35 M⁻¹s⁻¹.[5] However, this value can vary significantly depending on the specific amine and reaction conditions.

Solvent: A Medium for Reaction and a Potential Reactant

The choice of solvent is another critical parameter. The reaction is often carried out in a mixture of an organic solvent (like acetone or acetonitrile) and an aqueous buffer.[2] The organic solvent is necessary to solubilize the often sparingly soluble Dansyl-Cl. However, the presence of water is essential for the amine to be in its reactive form and to control the pH. The solvent composition can influence the reaction rate by affecting the solvation of the reactants and the transition state. It is crucial to avoid solvents that can react with Dansyl-Cl, such as dimethyl sulfoxide (DMSO).[1]

Temperature: Accelerating the Reaction with Caution

Increasing the reaction temperature generally increases the reaction rate. However, it also accelerates the competing hydrolysis of Dansyl-Cl. Therefore, a moderate temperature is often chosen to achieve a reasonable reaction time without excessive degradation of the reagent.

Experimental Protocols for Kinetic Analysis

A robust experimental design is crucial for obtaining reliable kinetic data. The following outlines a general workflow for studying the kinetics of the dansylation reaction.

Caption: A generalized experimental workflow for kinetic studies.

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a stock solution of Dansyl-Cl in a suitable organic solvent (e.g., acetonitrile). Protect the solution from light and moisture.

-

Prepare a stock solution of the primary amine of interest in the reaction buffer.

-

Prepare the reaction buffer at the desired pH (e.g., 0.1 M sodium bicarbonate buffer, pH 9.5).

-

-

Reaction Initiation and Monitoring:

-

Equilibrate the reactant solutions to the desired temperature.

-

Initiate the reaction by mixing the Dansyl-Cl and amine solutions.

-

At specific time intervals, withdraw aliquots of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately quench the reaction in the aliquots to stop further conversion. This can be achieved by:

-

Acidification: Lowering the pH will protonate the amine and stop the reaction.

-

Addition of a scavenger: Adding a large excess of a highly reactive amine (e.g., hydroxylamine) can consume the remaining Dansyl-Cl.

-

-

-

Analytical Measurement:

-

Analyze the quenched samples using a suitable analytical technique to quantify the concentration of the dansylated product and/or the remaining reactants.

-

Comparative Analysis of Analytical Techniques for Kinetic Monitoring

| Technique | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Separation of the dansylated product from reactants based on their physicochemical properties, followed by UV or fluorescence detection. | High selectivity and sensitivity (especially with fluorescence detection), well-established methodology. | Requires quenching of the reaction, relatively longer analysis time per sample. |

| Capillary Electrophoresis (CE) | Separation based on the charge-to-size ratio of the analytes in an electric field. | High separation efficiency, low sample and reagent consumption. | Can have lower reproducibility compared to HPLC, lower loading capacity. |

| Spectrofluorimetry | Direct measurement of the increase in fluorescence intensity as the dansylated product is formed. | Real-time monitoring without the need for quenching, high sensitivity. | Potential for interference from other fluorescent species, requires careful calibration. |

Data Presentation and Interpretation

The data obtained from the kinetic experiments should be plotted as the concentration of the product formed (or reactant consumed) versus time. From these plots, the initial reaction rate can be determined. By performing experiments with varying concentrations of the reactants, the order of the reaction and the rate constant can be calculated using appropriate kinetic models (e.g., pseudo-first-order or second-order rate equations).

Conclusion: A Powerful Tool Requiring Careful Kinetic Consideration

The reaction of this compound with primary amines is a powerful and versatile tool for chemical analysis and bioconjugation. However, its successful application hinges on a thorough understanding and control of the underlying reaction kinetics. By carefully considering the influence of pH, amine structure, solvent, and temperature, and by employing robust experimental designs and analytical methodologies, researchers can harness the full potential of this important chemical transformation. The insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to design and execute kinetic studies with confidence, leading to more accurate and reliable results in their respective fields.

References

-

Mechanism of reaction of dansyl chloride with carboxylic acid functional group. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Dansyl chloride. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025, January 8). MDPI. Retrieved January 14, 2026, from [Link]

-

Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. (2001, October 1). PubMed. Retrieved January 14, 2026, from [Link]

-

Accelerated nucleophilic substitution reactions of dansyl chloride with aniline under ambient conditions via dual-tip reactive paper spray. (2020, December 9). Nature. Retrieved January 14, 2026, from [Link]

-

Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). ProQuest. Retrieved January 14, 2026, from [Link]

-

ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

-

Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Techniques and Methods to Monitor Chemical Reactions | Request PDF. (2025, August 20). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Approaches to Reaction Monitoring by Product Derivatization | Taylor & Francis Group. (2002). Taylor & Francis. Retrieved January 14, 2026, from [Link]

-

Targeted quantification of amino acids by dansylation. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

-

Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. (2008, May 24). PubMed. Retrieved January 14, 2026, from [Link]

-

(PDF) Accelerated nucleophilic substitution reactions of dansyl chloride with aniline under ambient conditions via dual-tip reactive paper spray. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. (n.d.). SpringerLink. Retrieved January 14, 2026, from [Link]

-

Table 2 . Kinetic data, including second order rate constants (k 2 ),... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025, January 4). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Computational Study of the Aminolysis of Anhydrides: Effect of the Catalysis to the Reaction of Succinic Anhydride With Methylamine in Gas Phase and Nonpolar Solution. (2008, June 12). PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Beyond a Dansyl Derivative: An In-depth Technical Guide to the Novel Applications of 5-Aminonaphthalene-1-sulfonyl Chloride in Biochemistry

Introduction: Unlocking the Potential of a Versatile Scaffold

For decades, the naphthalene-sulfonyl chloride scaffold has been a cornerstone in biochemical research, primarily through the widespread use of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) for the fluorescent labeling of amines.[1][2] However, the closely related 5-aminonaphthalene-1-sulfonyl chloride, with its reactive primary amino group, offers a unique gateway for chemical modifications, paving the way for a new generation of bespoke biochemical tools.[3] This guide moves beyond the shadow of its more famous counterpart to explore the emerging and novel applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of its expanding role in biochemistry.

Core Chemical Properties and Reactivity

This compound is a bifunctional molecule featuring a highly reactive sulfonyl chloride group and a nucleophilic amino group on the naphthalene core.[3] The sulfonyl chloride readily reacts with primary and secondary amines to form stable sulfonamide bonds, a reaction that is central to its utility in labeling and derivatization.[1] The presence of the amino group provides a handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with tailored properties.[3]

A Comparative Perspective: The Advantage of the 5-Amino Group

While dansyl chloride is an excellent fluorescent labeling agent, its dimethylamino group is relatively inert. In contrast, the primary amino group of this compound can be readily acylated, alkylated, or otherwise modified. This opens up possibilities for creating more complex and functionalized molecules. For instance, it allows for the development of probes with enhanced targeting capabilities or the synthesis of novel drug scaffolds. A comparative study of various amine-derivatization methods has highlighted the versatility of dansyl-type reagents in generating products with high ionization efficiency and fluorescence, properties that are shared and can be expanded upon with this compound derivatives.[4]

A New Frontier in Quantitative Metabolomics: The "DensCl" Revolution

One of the most significant novel applications of a this compound derivative is in the field of quantitative metabolomics.[5][6] Traditional methods for comprehensive metabolome analysis often face challenges in sensitivity and throughput.[7] The development of 5-diethylamino-naphthalene-1-sulfonyl chloride (DensCl), a derivative of this compound, has provided a powerful tool to overcome these limitations.[5][6]

DensCl: A Triplex Isotope Labeling Reagent for High-Performance LC-MS

Researchers have synthesized a set of isotope-coded DensCl reagents ((¹²C₄)-, (¹²C₂¹³C₂)-, and (¹³C₄)-5-diethylamino-naphthalene-1-sulfonyl chloride) for the quantitative analysis of the amine- and phenol-containing submetabolome by liquid chromatography-Fourier-transform ion cyclotron resonance mass spectrometry (LC-FTICR-MS).[5][6] This triplex labeling strategy allows for the simultaneous analysis of two comparative samples against a pooled internal standard, significantly increasing analytical speed.[5]

The "DensCl" Advantage over Dansyl Chloride

The novel DensCl reagents have demonstrated significant advantages over the conventional dansyl chloride (DnsCl) duplex isotope reagents.[5] Key improvements include:

-

Enhanced Sensitivity: DensCl labeling results in the detection of approximately 1000 peak pairs, a substantial increase from the roughly 600 peak pairs detected with DnsCl labeling.[5]

-

Increased Analysis Speed: The triplex nature of DensCl allows for the simultaneous analysis of two comparative samples, effectively doubling the throughput compared to the duplex DnsCl method.[5]

These enhancements in sensitivity and speed make DensCl a superior choice for high-throughput quantitative metabolomic profiling.[5][8]

Experimental Protocol: Quantitative Metabolome Profiling with DensCl

The following is a generalized protocol for the derivatization of metabolites with DensCl for LC-MS analysis, based on established methods for dansylation-based metabolomics.[5][9][10]

Materials:

-

(¹²C₄)-, (¹²C₂¹³C₂)-, and (¹³C₄)-5-diethylamino-naphthalene-1-sulfonyl chloride (DensCl) reagents

-

Acetonitrile (ACN), LC-MS grade

-

Sodium carbonate/bicarbonate buffer (0.5 M, pH 9.5)

-

Formic acid, LC-MS grade

-

Metabolite standards

-

Biological samples (e.g., urine, serum)

-

LC-FTICR-MS system

Protocol:

-

Sample Preparation: Thaw frozen biological samples on ice. For protein precipitation, add 4 volumes of ice-cold acetonitrile to 1 volume of the sample. Vortex and centrifuge at high speed to pellet the protein. Collect the supernatant containing the metabolites.

-

Derivatization Reaction:

-

To 25 µL of the metabolite extract, add 12.5 µL of 0.5 M sodium carbonate/bicarbonate buffer (pH 9.5).

-

Add 37.5 µL of the appropriate isotopic DensCl reagent solution (e.g., 1 mg/mL in acetonitrile).

-

Vortex and incubate the reaction mixture at 60°C for 10 minutes.

-

Quench the reaction by adding 5 µL of 2.5% formic acid in water.

-

-

Sample Pooling and LC-MS Analysis:

-

For relative quantification, mix the differentially labeled samples (e.g., control labeled with ¹²C₄-DensCl, treated sample with ¹²C₂¹³C₂-DensCl, and a pooled reference with ¹³C₄-DensCl) in a 1:1:1 ratio.

-

Inject the pooled sample onto a reverse-phase LC column (e.g., C18) coupled to an FTICR-MS.

-

Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the derivatized metabolites.

-

Acquire data in full scan mode with high resolution.

-

-

Data Analysis:

-

Extract the peak pairs of the isotopically labeled metabolites.

-

Calculate the peak intensity ratios to determine the relative abundance of each metabolite in the comparative samples.

-

For absolute quantification, use a calibration curve generated from derivatized metabolite standards.

-

A Versatile Scaffold for Novel Inhibitor Development

The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, found in a wide range of drugs with antibacterial, anticancer, and anti-inflammatory properties.[11][12][13][14][15] The ability to readily synthesize a diverse library of sulfonamide derivatives from this compound makes it an attractive scaffold for drug discovery.[16]

Rationale for Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology.[12][15] The development of specific kinase inhibitors is a key focus of modern drug discovery. The naphthalene-sulfonamide core can be elaborated with various functional groups to create compounds that bind to the ATP-binding site or allosteric sites of kinases, leading to their inhibition.

Illustrative Synthetic Pathway for Novel Kinase Inhibitors

The following diagram illustrates a general synthetic approach for creating a library of potential kinase inhibitors from this compound. The primary amino group can be acylated with a variety of carboxylic acids to introduce diverse chemical functionalities, which can then be tested for their ability to inhibit specific kinases.

Caption: Synthetic workflow for generating a kinase inhibitor library.

General Protocol for In Vitro Kinase Inhibition Assay

Once a library of compounds has been synthesized, they need to be screened for their ability to inhibit the target kinase. The following is a general protocol for an in vitro kinase inhibition assay.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Kinase assay buffer

-

Synthesized inhibitor compounds

-

Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

-

Microplate reader

Protocol:

-

Compound Preparation: Prepare a dilution series of the synthesized inhibitor compounds in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a microplate, add the kinase, substrate, and inhibitor compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at the optimal temperature and time for the specific kinase.

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an antibody-based assay, the amount of phosphorylated substrate is quantified. In the ADP-Glo™ assay, the amount of ADP produced is measured.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Future Perspectives

The novel applications of this compound and its derivatives are still in their early stages of exploration. The development of the DensCl reagent for quantitative metabolomics has demonstrated the potential for creating advanced analytical tools from this versatile scaffold. Future research is likely to expand its applications in several key areas:

-

Development of Novel Biosensors: The fluorescent properties of the naphthalene core, combined with the ability to introduce specific recognition moieties via the amino group, make it an ideal candidate for the development of highly specific biosensors for ions, small molecules, and biomolecules.

-

Targeted Drug Delivery: The amino group can be used to conjugate targeting ligands, such as peptides or antibodies, to create drug-delivery systems that can selectively deliver therapeutic agents to diseased cells.

-

Combinatorial Chemistry and Drug Discovery: The ease of derivatization makes this compound an excellent scaffold for the generation of large combinatorial libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is emerging from the shadow of its well-known relative, dansyl chloride, as a uniquely versatile and powerful tool in modern biochemistry. Its bifunctional nature allows for the rational design and synthesis of a new generation of fluorescent probes, quantitative labeling reagents, and potential therapeutic agents. The successful application of its derivative, DensCl, in quantitative metabolomics is a testament to the untapped potential of this compound. As researchers continue to explore the chemistry of the 5-amino group, we can expect to see a proliferation of novel and innovative applications of this compound in the years to come.

References

-

Shi, Y., & Li, L. (2013). 5-Diethylamino-naphthalene-1-sulfonyl Chloride (DensCl): A Novel Triplex Isotope Labeling Reagent for Quantitative Metabolome Analysis by Liquid Chromatography Mass Spectrometry. Anal Chem., 85(23), 11532-9. [Link]

-

Shi, Y., & Li, L. (2013). 5-Diethylamino-naphthalene-1-sulfonyl Chloride (DensCl): A Novel Triplex Isotope Labeling Reagent for Quantitative Metabolome Analysis by Liquid Chromatography Mass Spectrometry. ACS Publications. [Link]

-

American Chemical Society. (2013). 5-Diethylamino-naphthalene-1-sulfonyl Chloride (DensCl): A Novel Triplex Isotope Labeling Reagent for Quantitative Metabolome An. [Link]

-

Li, L., & Li, R. (2014). Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1198, 121–130. [Link]

-

Wikipedia. (2023). Dansyl chloride. [Link]

-

ResearchGate. (2025). Quantitative Metabolomic Profiling Using Dansylation Isotope Labeling and Liquid Chromatography Mass Spectrometry. [Link]

-

PubMed. (1970). The utilisation of I-dimethylaminonaphthalene-5-sulphonyl chloride for quantitative determination of free amino acids and partial analysis of primary structure of proteins. [Link]

-

Soltec Ventures. (n.d.). 5-Dimethylaminonapthalene-1-sulfonyl chloride. [Link]

-

Chegg.com. (2018). Solved What is the difference between dansyl chloride and. [Link]

- Google Patents. (n.d.). EP0524634B1 - Process for the preparation of 1,2-naphtho-quinonediazido-5-sulfonyl chloride.

- Google Patents. (n.d.). US4288363A - Novel azo dyes having 2-amino-5-aminomethyl-7-sulfo naphthalene coupling moiety.

-

PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]

-

PubMed. (n.d.). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. [Link]

-

MDPI. (n.d.). The Development of FAK Inhibitors: A Five-Year Update. [Link]

-

NIH. (n.d.). Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. [Link]

-

PMC. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. [Link]

- Google Patents. (n.d.). US2827487A - Preparation of 1, 5-naphthalene disulfonyl chloride.

-

Bioanalysis Zone. (2016). Chapter 5: Modern techniques in quantitative proteomics. [Link]

-

PubMed. (2021). The Development of BTK Inhibitors: A Five-Year Update. [Link]

-

MDPI. (n.d.). Design, Synthesis, and Utility of Defined Molecular Scaffolds. [Link]

-

MDPI. (n.d.). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. [Link]

-

MDPI. (n.d.). The Development of BTK Inhibitors: A Five-Year Update. [Link]

-

PubMed. (2022). The Development of FAK Inhibitors: A Five-Year Update. [Link]

- Google Patents. (n.d.). US3155716A - Preparation of pure alpha-naphthalene sulfonic acid and alpha-naphthol.

- Google Patents. (n.d.). CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.

-

PubMed. (2025). Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold. [Link]

Sources

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. 5-Dimethylaminonapthalene-1-sulfonyl chloride - Soltec Ventures [soltecventures.com]

- 3. benchchem.com [benchchem.com]

- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Diethylamino-naphthalene-1-sulfonyl chloride (DensCl): a novel triplex isotope labeling reagent for quantitative metabolome analysis by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Development of BTK Inhibitors: A Five-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Development of FAK Inhibitors: A Five-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

chemical structure and reactivity of 5-aminonaphthalene-1-sulfonyl chloride

An In-Depth Technical Guide to 5-Aminonaphthalene-1-sulfonyl Chloride: Structure, Reactivity, and Applications

Introduction

This compound is a bifunctional aromatic compound of significant interest in chemical biology, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a highly reactive sulfonyl chloride group and a nucleophilic amino group on a fluorescent naphthalene scaffold, makes it a versatile chemical intermediate.[1] This guide provides a comprehensive overview of its chemical structure, core reactivity, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causal relationships behind experimental choices, ensuring a deep understanding of the molecule's utility as a precursor for specialized reagents like fluorescent probes and sulfonamides.[1]

Physicochemical Properties and Molecular Structure

The utility of this compound is fundamentally derived from its distinct structural features: the naphthalene core, the electrophilic sulfonyl chloride, and the nucleophilic amino group.

Molecular Structure Analysis

The molecule's foundation is a naphthalene ring system, which imparts rigidity and is responsible for its inherent fluorescence—a property critical for its application in probe development. The two key functional groups are positioned at opposite ends of the naphthalene core:

-

The Sulfonyl Chloride (-SO₂Cl) Group: Located at the C1 position, this group is a potent electrophile. The sulfur atom is highly electron-deficient due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to attack by nucleophiles.

-

The Amino (-NH₂) Group: Positioned at the C5 position, this primary aromatic amine is nucleophilic and can serve as a handle for further chemical modification, allowing for the construction of more complex molecular architectures.[1]

Caption: Key functional groups of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 14506-19-9 | [1] |

| Molecular Formula | C₁₀H₈ClNO₂S | [2] |

| Molecular Weight | 241.69 g/mol | [2] |

| Canonical SMILES | C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)N | [2] |

| InChIKey | HNBHMACNYOOUKK-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 68.5 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Core Reactivity and Mechanistic Insights

The synthetic versatility of this compound stems from the predictable and distinct reactivity of its functional groups.

The Electrophilic Nature of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is the primary site of reactivity. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is highly efficient and forms the basis of its use as a derivatization agent.[3]

Mechanism of Sulfonamide Formation: The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom, followed by the elimination of a chloride ion. The reaction produces hydrochloric acid (HCl) as a byproduct, which is typically scavenged by adding a non-nucleophilic base, such as triethylamine or pyridine, to drive the reaction to completion.

Caption: General mechanism for sulfonamide formation.

The Nucleophilic Character of the Amino Group

The amino group at the C5 position behaves as a typical aromatic amine. It can be acylated, alkylated, or used as a nucleophile in other bond-forming reactions. This secondary reactivity is a key advantage, allowing for the synthesis of complex, bifunctional molecules. For example, the amino group could be modified to attach a targeting moiety in a drug conjugate or to tune the photophysical properties of the naphthalene fluorophore.

The Naphthalene Core: A Platform for Fluorescence